3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine
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Overview
Description
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenylsulfonyl group and a cyclopropylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the 4-((2-Chlorophenyl)sulfonyl)piperazine intermediate.
Cyclopropylpyridazine Synthesis: Separately, 6-cyclopropylpyridazine can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the 4-((2-Chlorophenyl)sulfonyl)piperazine intermediate with 6-cyclopropylpyridazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of drugs targeting neurological disorders, due to its ability to interact with neurotransmitter receptors.
Biological Studies: The compound is used in studies investigating the modulation of enzyme activity and receptor binding, providing insights into its potential therapeutic effects.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism by which 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine exerts its effects involves binding to specific molecular targets such as G-protein coupled receptors (GPCRs) or ion channels. The sulfonyl group enhances its binding affinity through hydrogen bonding and electrostatic interactions, while the piperazine ring provides structural flexibility, allowing for optimal interaction with the target site.
Comparison with Similar Compounds
Similar Compounds
3-(4-((2-Bromophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and binding properties.
3-(4-((2-Methylphenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine: The methyl group may influence the compound’s lipophilicity and metabolic stability.
Uniqueness
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity and specificity for certain biological targets compared to its analogs. The cyclopropyl group also contributes to its distinct pharmacokinetic properties, such as improved metabolic stability and bioavailability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-cyclopropylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c18-14-3-1-2-4-16(14)25(23,24)22-11-9-21(10-12-22)17-8-7-15(19-20-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYKTVGUBZAOQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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